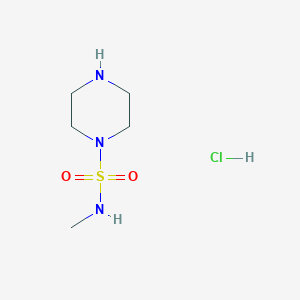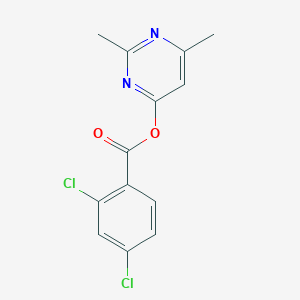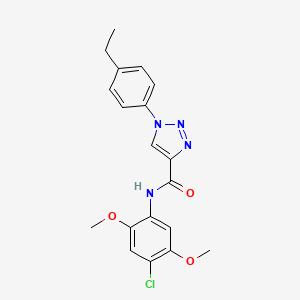![molecular formula C11H9ClN2O3 B2499952 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-19-4](/img/structure/B2499952.png)
1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 1-methyl-pyrazole-3-carboxylic acid was achieved using 3-methylpyrazole as a raw material through oxidation and methylation, with a total yield of 32.2% . Similarly, a novel pyrazole derivative was synthesized via a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility of pyrazole synthesis, which can be adapted to introduce various substituents, such as the chlorophenoxy group, to obtain the desired compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, MS, FT-IR, and X-ray crystallography. For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques and further examined using quantum chemical methods . These techniques can be applied to determine the structure of "1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid" and to confirm the presence and position of the chlorophenoxy substituent.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization, to introduce different substituents. For instance, 1H-pyrazole-3-carboxylic acid was converted into its corresponding carboxamide via reaction with 2,3-diaminopyridine . Additionally, reactions of pyrazole acid chlorides with hydroxylamines and carbazates have been reported to yield a range of N-substituted pyrazole carboxamides and carbohydrazides . These reactions demonstrate the chemical reactivity of the pyrazole ring and its potential for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as DFT, can predict properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps, which are indicative of the compound's reactivity and stability . Additionally, thermal analysis can provide insights into the compound's stability under various temperature conditions . These analyses are essential for understanding the behavior of "1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid" in different environments and its suitability for potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid and its derivatives have been a subject of study for their synthesis and structural analysis. Research includes the synthesis of similar pyrazole derivatives and the exploration of their crystal structures. For instance, Kumarasinghe et al. (2009) synthesized 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, analyzing its structure using single-crystal X-ray analysis (Kumarasinghe et al., 2009).
Potential Medical Applications
These compounds have been explored for their potential medical applications. For example, Hafez et al. (2016) synthesized a series of pyrazole derivatives for their potential antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Application in Material Science
The application of these compounds extends to material science. The synthesis and characterization of pyrazole derivatives have been conducted to explore their properties in different contexts, such as their use in the creation of new materials or compounds with specific characteristics.
Environmental and Industrial Applications
Research has also been conducted on the environmental and industrial applications of these compounds. This includes their use as corrosion inhibitors or in green chemistry applications. Herrag et al. (2007) evaluated the use of a pyrazole derivative as a corrosion inhibitor for steel in hydrochloric acid, highlighting its potential industrial application (Herrag et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is an important process in various physiological and pathological phenomena.
Mode of Action
It is known that many compounds with similar structures act by mimicking the auxin growth hormone indoleacetic acid (iaa) . When these compounds interact with their targets, they induce rapid, uncontrolled growth, often referred to as "growing to death" .
Pharmacokinetics
The compound’s oral bioavailability predictors such as lipophilicity (logp), ionization constant (pka), solubility (logs) and permeability (logd) were predicted using computational tools . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .
Result of Action
The compound has been observed to have a remarkable dose-dependent anti-acetylcholinesterase activity . This suggests that the compound may be a potential drug candidate for treating neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-2-1-3-9(6-8)17-7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGZGUATQQXXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)





![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)


![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)
